Increased Hydrogen-Bonding Capacity Versus Parent Furanoxide
The introduction of a hydroxymethyl group at the bridgehead position of the 2,6-dioxabicyclo[3.1.0]hex-3-ene scaffold results in a quantifiable increase in hydrogen-bond donor (HBD) and acceptor (HBA) counts relative to the unfunctionalized parent compound, furanoxide. This directly impacts predicted oral bioavailability and solubility parameters critical for lead optimization workflows [1].
Furanoxide: HBD=0, HBA=2
| Evidence Dimension | Computed Hydrogen-Bond Donor and Acceptor Counts |
|---|---|
| Target Compound Data | HBD = 1, HBA = 3 |
| Comparator Or Baseline | Furanoxide (2,6-dioxabicyclo[3.1.0]hex-3-ene): HBD = 0, HBA = 2 |
| Quantified Difference | ΔHBD = +1, ΔHBA = +1 |
| Conditions | In silico prediction based on 2D molecular structure as reported in Molaid database [1]. |
Why This Matters
A higher HBD count improves aqueous solubility and facilitates prodrug strategies, while an additional HBA can enhance target binding; this specific HBD/HBA profile is absent in simple furanoxide, making the target compound more versatile for medicinal chemistry applications.
- [1] Molaid Compound Database. Computed properties for Furanoxide and 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol. https://www.molaid.com (accessed 2026-05-10). View Source
